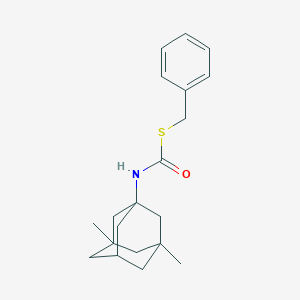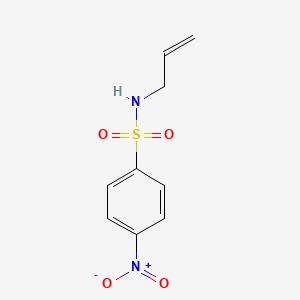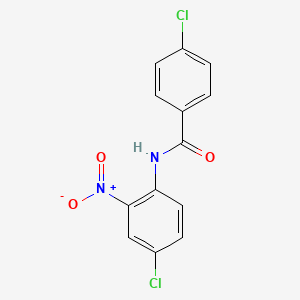
S-benzyl (3,5-dimethyl-1-adamantyl)thiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-benzyl (3,5-dimethyl-1-adamantyl)thiocarbamate, commonly known as BTSC, is a thiocarbamate derivative that has been widely used in scientific research for its unique properties. This compound has been shown to have potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
BTSC has been widely used in scientific research for its unique properties. It has been shown to have potential applications in various fields, including medicine, agriculture, and material science. In medicine, BTSC has been shown to have anticancer properties and can be used as a potential chemotherapeutic agent. In agriculture, BTSC has been shown to have potential as a herbicide and insecticide. In material science, BTSC has been used as a building block for the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of BTSC is not fully understood, but it has been shown to inhibit the activity of enzymes involved in various biological processes. In cancer cells, BTSC has been shown to inhibit the activity of histone deacetylases, leading to the induction of apoptosis. In plants, BTSC has been shown to inhibit the activity of acetolactate synthase, leading to the inhibition of branched-chain amino acid biosynthesis.
Biochemical and Physiological Effects:
BTSC has been shown to have various biochemical and physiological effects. In cancer cells, BTSC has been shown to induce apoptosis and inhibit cell proliferation. In plants, BTSC has been shown to inhibit branched-chain amino acid biosynthesis, leading to growth inhibition. In addition, BTSC has been shown to have potential neuroprotective effects and can protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTSC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have unique properties that make it useful for various applications. However, there are also some limitations to using BTSC in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on BTSC. One potential direction is to further investigate its anticancer properties and its potential as a chemotherapeutic agent. Another potential direction is to investigate its potential as a herbicide and insecticide in agriculture. In addition, there is potential for using BTSC as a building block for the synthesis of new materials with unique properties. Further research is needed to fully understand the mechanism of action of BTSC and its potential applications in various fields.
Conclusion:
In conclusion, S-benzyl (3,5-dimethyl-1-adamantyl)thiocarbamate, or BTSC, is a thiocarbamate derivative that has been widely used in scientific research for its unique properties. It has potential applications in various fields, including medicine, agriculture, and material science. BTSC has been shown to have anticancer properties, potential as a herbicide and insecticide, and has been used as a building block for the synthesis of new materials with unique properties. Further research is needed to fully understand the mechanism of action of BTSC and its potential applications in various fields.
Métodos De Síntesis
BTSC can be synthesized through a simple reaction between S-benzyl isothiocyanate and 3,5-dimethyl-1-adamantanamine. The reaction takes place in an organic solvent under reflux conditions, and the product is obtained through a simple filtration and recrystallization process. The purity of the product can be confirmed through various analytical techniques, including NMR spectroscopy and HPLC.
Propiedades
IUPAC Name |
S-benzyl N-(3,5-dimethyl-1-adamantyl)carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NOS/c1-18-8-16-9-19(2,12-18)14-20(10-16,13-18)21-17(22)23-11-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMBDKZHMBXJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC(=O)SCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5132235.png)
![2-chloro-N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5132241.png)
![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-benzyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5132244.png)
![1-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5132246.png)


![7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5132270.png)

![N-(4-bromo-2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5132281.png)


